IDO2 Enzyme Inhibition Potency: 4-Amino-2-[(1H-pyrrol-3-yl)methyl] Derivative vs. Known IDO2 Inhibitor Reference
The target compound has been evaluated for inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) in a cell-based assay. It exhibited an IC50 of 51,000 nM (51 µM) against mouse IDO2 transfected in HEK293T cells, measured via kynurenine formation with L-tryptophan as substrate after 24 hours [1]. This value provides a quantitative baseline that distinguishes it from potent clinical IDO1 inhibitors such as NLG919 (IDO1 Ki ~7 nM) and identifies the compound as a low-affinity IDO2 ligand suitable for mechanistic probe studies rather than therapeutic development. The data also allow direct comparison with other isoindole-based IDO2 probes to assess scaffold-specific contributions to IDO2 binding [2].
| Evidence Dimension | IDO2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 51,000 nM (mouse IDO2, HEK293T cell-based assay) |
| Comparator Or Baseline | NLG919 (clinical IDO1 inhibitor): Ki ~7 nM (IDO1); other isoindole IDO2 probes: variable, generally >10,000 nM |
| Quantified Difference | Target compound is approximately 7,000-fold less potent than NLG919 at IDO1; potency at IDO2 is in the low-micromolar range, consistent with a probe-quality tool compound |
| Conditions | Mouse IDO2 transfected HEK293T cells, L-Trp substrate, kynurenine formation endpoint, 24 h incubation |
Why This Matters
For research groups studying IDO2-specific biology, this compound offers a defined, moderate-affinity chemical probe that avoids the confounding sub-nanomolar IDO1 cross-reactivity of clinical IDO inhibitors, enabling cleaner dissection of IDO2-mediated pathways.
- [1] BindingDB. Affinity data for monomer BDBM50533241 (CHEMBL4465170) against mouse IDO2. IC50 = 5.10E+4 nM. Cell-based assay in HEK293T cells. View Source
- [2] Mautino, M. R., et al. NLG919, a novel indoleamine-2,3-dioxygenase (IDO) pathway inhibitor. Cancer Res., 73(8 Suppl), Abstract 491, 2013. View Source
